molecular formula C13H13NO2 B1305404 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 354815-90-0

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Número de catálogo: B1305404
Número CAS: 354815-90-0
Peso molecular: 215.25 g/mol
Clave InChI: WRJCENKZISEXPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the research of G protein-coupled receptors (GPCRs). This compound features the cyclopenta[c]quinoline core structure, which is established in the design of selective GPCR ligands. Scientific literature has demonstrated that closely related derivatives, specifically those within the same structural family, act as potent and selective agonists of the G protein-coupled estrogen receptor (GPER) . These GPER agonists, such as the clinical candidate LNS8801, have shown promising tumor-suppressive activity in preclinical models by promoting cellular differentiation and enhancing immunogenicity, supporting their investigation in oncology research . The carboxylic acid functional group on this scaffold provides a versatile handle for further synthetic modification and derivatization, enabling researchers to explore structure-activity relationships or conjugate the molecule for targeted delivery applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or building block in developing novel bioactive molecules, studying GPCR signaling pathways, and exploring new mechanisms in cancer biology.

Propiedades

IUPAC Name

3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJCENKZISEXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389529
Record name 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354815-90-0
Record name 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Cyclopenta[c]quinoline Core Formation

  • Imine Formation and [4+2] Cycloaddition : A common laboratory method involves the in situ formation of an imine from an amine and an aldehyde, followed by a formal Diels-Alder [4+2] cycloaddition with cyclopentadiene. This yields the tetrahydroquinoline scaffold with high regio- and stereoselectivity.

  • Catalysts and Solvents : Boron trifluoride etherate is frequently used as a Lewis acid catalyst to promote cycloaddition at room temperature in solvents like acetonitrile or methanol.

  • Reaction Time and Temperature : Typical reactions proceed at ambient temperature for 2–6 hours, with reflux conditions applied for esterification or nitration steps.

Carboxylation and Esterification

  • Carboxylic Acid Introduction : The carboxylic acid group at the 4-position is introduced either by direct carboxylation of the cyclized intermediate using CO2 under pressure or by hydrolysis of ester intermediates formed via reaction with ethyl chloroformate or similar reagents.

  • Esterification : Conversion of carboxylic acids to esters (e.g., ethyl esters) is achieved by refluxing the acid with ethanol in the presence of concentrated sulfuric acid for 4–6 hours, followed by extraction and purification.

Functional Group Substitutions

  • Halogenation : Chlorination at positions 6, 7, 8, or 9 is performed using chlorinating agents such as cupric chloride under acidic conditions, often at low temperatures (−10 to 0 °C) to avoid over-chlorination.

  • Nitration : Introduction of nitro groups is carried out by nitration of the quinoline ring using nitric acid or nitrating mixtures under controlled temperature to prevent decomposition.

  • Alkylation and Methoxylation : Alkyl groups (e.g., methyl, ethyl) and methoxy substituents are introduced via electrophilic aromatic substitution or nucleophilic substitution reactions, often requiring base catalysts and elevated temperatures.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Imine formation + [4+2] cycloaddition Amine + aldehyde + cyclopentadiene, BF3·OEt2, MeCN, RT, 2 h Formation of tetrahydroquinoline core ~90
2 Esterification Concentrated H2SO4, EtOH, reflux 6 h Ethyl ester intermediate 95
3 Hydrolysis Aqueous base (NaOH), reflux Carboxylic acid formation 90
4 Halogenation CuCl2, acidic medium, 0 °C Introduction of Cl substituents 80–85
5 Nitration (optional) HNO3, controlled temp Nitro-substituted derivatives 70–80

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis : For large-scale production, continuous flow reactors are employed to improve reaction control, heat dissipation, and reproducibility.

  • Purification : High-performance liquid chromatography (HPLC) and column chromatography (silica gel with gradient elution) are standard for isolating pure compounds.

  • Safety : Handling of halogenating and nitrating agents requires strict safety protocols, including use of fume hoods, personal protective equipment, and proper waste neutralization.

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^13C-NMR confirm the formation of the cyclopentaquinoline core and substitution pattern. Characteristic signals include cyclopentane protons (δ 1.5–2.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and carboxylic acid protons (broad singlet ~δ 12–14 ppm).

  • Mass Spectrometry (MS) : Confirms molecular weight and purity.

  • Infrared Spectroscopy (IR) : Identifies carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).

  • X-ray Crystallography : Used to determine stereochemistry and confirm molecular conformation.

Summary Table of Preparation Methods for Selected Derivatives

Compound Key Synthetic Steps Catalysts/Reagents Typical Yield (%) Notes
This compound Imine formation, cycloaddition, ester hydrolysis BF3·OEt2, NaOH 85–95 High stereoselectivity
8-Ethyl derivative Alkylation, cyclization, carboxylation BF3·OEt2, cyclopentadiene 90 Used in medicinal chemistry
6-Methyl-8-nitro derivative Nitration, alkylation, cyclization HNO3, BF3·OEt2 70–80 Nitro group affects reactivity
6,8-Dichloro derivative Halogenation, cyclization, carboxylation CuCl2, acid 80–85 Requires low temp control
8-Methoxy-6-nitro derivative Methoxylation, nitration, cyclization NaOMe, HNO3 75–85 Methoxy enhances solubility

Research Findings and Optimization Notes

  • The endo/exo ratio in cycloaddition steps can reach up to 98:2, indicating high stereoselectivity.

  • Reaction conditions such as temperature, solvent choice, and catalyst loading critically influence yield and purity.

  • Purification by column chromatography with gradient elution (e.g., 0–100% ethyl acetate in hexane) is effective for isolating pure products.

  • Computational chemistry and mechanistic studies assist in predicting reaction outcomes and optimizing conditions.

Análisis De Reacciones Químicas

Types of Reactions

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with different functional groups, while reduction can produce tetrahydroquinoline derivatives .

Aplicaciones Científicas De Investigación

Antifungal Applications

Recent studies have highlighted the efficacy of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid as a promising agent against fungal infections. The increasing prevalence of invasive fungal infections (IFIs) among immunocompromised patients necessitates the development of novel antifungal agents. The compound has shown potential in overcoming solubility issues that limit the effectiveness of existing antifungal medications .

Case Studies

  • Fungal Resistance Management :
    A study published in a multidisciplinary review discussed the role of this compound in managing antifungal resistance. The compound was noted for its ability to work synergistically with established antifungals like amphotericin B and fluconazole, potentially improving treatment outcomes for patients with resistant fungal infections .
  • Clinical Implications :
    In clinical settings involving solid organ transplants and hematological patients, the use of this compound has been investigated as part of a tailored antifungal therapy regimen. Early results indicated improved patient outcomes when combined with immunomodulatory treatments that enhance host defenses against fungal pathogens .

Future Research Directions

Given the promising results from initial studies, further research is warranted to explore:

  • Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems will be crucial for optimizing dosing regimens.
  • Combination Therapies : Investigating synergistic effects with other antifungal agents could lead to more effective treatment protocols.
  • Broader Antimicrobial Applications : Exploring the potential of this compound beyond antifungal applications may reveal additional therapeutic uses.

Mecanismo De Acción

The mechanism of action of 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as tyrosine kinases and topoisomerases, which play crucial roles in cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and terminate radical chain reactions .

Comparación Con Compuestos Similares

Key Features :

  • Rigid bicyclic framework : Enhances target selectivity.
  • Carboxylic acid group : Facilitates hydrogen bonding with enzymes or receptors.
  • Chiral centers : Stereochemistry (e.g., 3aS,4R,9bR) significantly influences biological activity .

Comparison with Structural Analogues

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in Vc) enhance cytotoxicity in glioblastoma models .
  • Carbamoyl substitution (CTCQC) shifts activity toward fungal ATP sulfurylase inhibition .
  • Esterification (e.g., ethoxycarbonyl) improves pharmacokinetic properties but reduces direct receptor binding .

Physicochemical Properties

Property Parent Compound (Carboxylic Acid) Ethoxycarbonyl Derivative CTCQC
Molecular Weight ~274.27 g/mol 287.31 g/mol ~260.25 g/mol
Boiling Point 406.5°C (predicted) 483.9°C (predicted) N/A
Solubility Low (polar solvents) Moderate (organic solvents) Low
Density 1.25 g/cm³ 1.268 g/cm³ N/A

Notes:

  • Polar groups (carboxylic acid, carbamoyl) reduce solubility in lipid membranes, limiting bioavailability.
  • Ester derivatives exhibit better membrane permeability due to increased lipophilicity .

Actividad Biológica

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C13H13NO2
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 354815-90-0

Research indicates that this compound exhibits several biological activities primarily through its interaction with RNA-binding proteins. Notably, it has been shown to inhibit the formation of RNA-protein complexes, which is crucial in diseases like myotonic dystrophy type 1 (DM1).

Inhibition of RNA-MBNL1 Complex Formation

A significant study demonstrated that this compound inhibits the r(CUG)12-MBNL1 complex formation with an IC50 ranging from 2 to 242 µM. The compound's efficacy varied depending on the specific RNA sequence involved. For instance:

CompoundIC50 (µM)Description
This compound125Moderate inhibition of luciferase activity in DM1 models
Other tested compoundsVariedComparison with other inhibitors

Biological Activity in Cellular Models

The compound was tested in HeLa cells to assess its effects on splicing patterns associated with DM1. Treatment with this compound resulted in a shift towards a DM-like phenotype in alternative splicing patterns at concentrations ranging from 250 to 1000 µM.

Observations from Case Studies

  • Myotonic Dystrophy Models : In a study involving DM1 cellular models, treatment with the compound led to significant dysregulation of splicing for several MBNL1-dependent exons.
  • Luciferase Assays : The compound demonstrated an increase in luciferase activity when tested with r(CUG) exp mRNA, indicating its potential as a therapeutic agent for modulating gene expression.

Comparative Studies

Comparative studies highlight the potency of this compound relative to other similar compounds. For example:

CompoundTarget InteractionPotency (IC50)
Compound Ar(CUG)12-MBNL12 µM
This compoundr(CUG)12-MBNL1125 µM

These findings suggest that while the compound is effective, there are more potent alternatives available for targeting similar pathways.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid?

The synthesis typically involves cyclization reactions of precursor compounds. For example:

  • Polyphosphoric acid (PPA)-catalyzed lactamization of 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid derivatives, forming the cyclopentaquinoline core .
  • Hydrolysis of ester precursors (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) under basic conditions (10% NaOH in methanol) to yield the carboxylic acid moiety .
    Key intermediates often require nitro-group reduction or halogenation steps for functionalization .

Advanced: How can reaction yields be optimized in cyclization steps during synthesis?

Optimization strategies include:

  • Catalyst screening : PPA concentration and reaction temperature (90–100°C) critically influence cyclization efficiency .
  • Solvent selection : Diphenyl ether or toluene enhances thermal stability during high-temperature reactions .
  • Continuous flow reactors : Improve scalability and reduce side reactions in industrial-scale syntheses .

Basic: What spectroscopic techniques are recommended for structural elucidation?

  • NMR (¹H/¹³C) : Assigns proton environments and quaternary carbons, with particular attention to the cyclopentane ring and carboxylic acid signals .
  • IR spectroscopy : Confirms carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Advanced: How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

  • Density Functional Theory (DFT) calculations : Model chemical shifts using software like Gaussian09, accounting for solvent effects (e.g., DMSO or CDCl₃) .
  • Tautomer analysis : Investigate keto-enol equilibria or protonation states that may shift resonance positions .

Basic: What pharmacological activities have been explored for this compound?

  • Antimicrobial studies : Derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via topoisomerase inhibition .
  • Anticancer potential : In vitro assays (e.g., MTT) on cancer cell lines (e.g., HeLa) suggest apoptosis induction .

Advanced: What strategies improve bioavailability for therapeutic applications?

  • Prodrug design : Esterification of the carboxylic acid group enhances membrane permeability .
  • Nanoformulations : Liposomal encapsulation or PEGylation improves solubility and pharmacokinetics .

Basic: How should stability studies be designed for this compound?

  • Storage conditions : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation .
  • Forced degradation : Expose to heat (40–60°C), light, and varied pH (2–12) to assess hydrolytic/oxidative stability .

Advanced: What computational approaches model interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Predict binding affinities to enzymes (e.g., DNA gyrase) .
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

Basic: How to design structure-activity relationship (SAR) studies for derivatives?

  • Position-specific modifications : Introduce halogens (e.g., Br at C-8) or alkyl groups (e.g., cyclopropyl at C-1) to modulate activity .
  • Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to retain polarity .

Advanced: How to address contradictions in reported crystal structure data?

  • Reproduce synthesis : Ensure precursor purity (e.g., via HPLC) and crystallization conditions (slow evaporation in toluene) .
  • Refinement protocols : Apply SHELXL for high-resolution X-ray data, adjusting thermal parameters for disordered atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Reactant of Route 2
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.